REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C2C=CC(F)=CC=2)=[C:4]([C:18](=[O:26])[C:19]2[CH:24]=[CH:23][C:22](F)=[CH:21][CH:20]=2)[CH:3]=1.NC1C=CC(Cl)=CC=1[C:35](C1C=CC=C(OC)C=1)=[O:36].[OH-].[Na+]>CO>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[C:18]([C:19]1[CH:20]=[CH:21][C:22]([O:36][CH3:35])=[CH:23][CH:24]=1)=[O:26] |f:2.3|
|
Name
|
N-[4-chloro-2-(4-fluoro-benzoyl)-phenyl]-4-fluoro-benzamide
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)NC(C1=CC=C(C=C1)F)=O)C(C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(=O)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with CH2Cl2 (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with H2O (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (silica gel, 5 to 25% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |